molecular formula C9H17NO2 B1602987 1-Amino-4-ethylcyclohexanecarboxylic acid CAS No. 69164-36-9

1-Amino-4-ethylcyclohexanecarboxylic acid

Katalognummer: B1602987
CAS-Nummer: 69164-36-9
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: BVUFCTJBJVGJGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-ethylcyclohexanecarboxylic acid is a synthetic organic compound with the CAS Registry Number 69164-36-9 . It is characterized by the molecular formula C9H17NO2 and has a molecular weight of 171.24 g/mol . Its structure features both a carboxylic acid and an amino functional group attached to the same carbon of a 4-ethyl-substituted cyclohexane ring, making it a valuable, structurally constrained building block in organic synthesis and medicinal chemistry research . Researchers are interested in this and related amino-cyclohexanecarboxylic acids due to their potential bioactivity. For instance, a closely related compound, 1-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA), has been identified as a potent inhibitor of fibrinolysis (the process that breaks down blood clots) . While the specific biological mechanism and research applications of 1-Amino-4-ethylcyclohexanecarboxylic acid are not fully documented in the public domain, its structural features suggest it may be investigated for similar purposes or as a key intermediate in developing pharmacologically active molecules . This product is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-amino-4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-7-3-5-9(10,6-4-7)8(11)12/h7H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUFCTJBJVGJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624349
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-36-9
Record name 1-Amino-4-ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Substituted Cyclohexanecarboxylic Acids: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland—The Power of Three-Dimensional Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. While aromatic rings have long been a mainstay, their inherent planarity can be a limitation. Substituted cyclohexanecarboxylic acids have emerged as a "privileged scaffold"—a molecular framework that is not only versatile but also consistently provides ligands for diverse biological targets.[1][2][3] Their power lies in the three-dimensional arrangement of substituents, which allows for precise spatial orientation to maximize interactions with protein binding sites. This guide provides an in-depth exploration of this critical scaffold, from its fundamental conformational principles to its strategic synthesis and application in modern drug development.

The Conformational Landscape: Why Stereochemistry is Paramount

To understand the utility of cyclohexanecarboxylic acids, one must first appreciate their conformational behavior. Unlike flat aromatic rings, the cyclohexane core is a dynamic, three-dimensional entity.

1.1. The Chair Conformation: A Strain-Free State

The cyclohexane ring predominantly adopts a "chair" conformation, a puckered arrangement that is nearly free of angle and torsional strain.[4][5] In this conformation, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are perfectly staggered.[5] This inherent stability is the foundation of the scaffold's utility.

The chair conformation possesses two distinct types of substituent positions:

  • Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, pointing alternately up and down.

  • Equatorial (e): Six bonds that point outwards from the "equator" of the ring.

A crucial aspect of cyclohexane stereochemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.

Caption: Conformational equilibrium of a substituted cyclohexane.

1.2. A-Values: The Energetic Cost of Being Axial

The two chair conformations are not always equal in energy. Bulky substituents generally prefer the more spacious equatorial position to avoid steric clashes with the other axial substituents on the same side of the ring (known as 1,3-diaxial interactions). The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.[6] This principle is the cornerstone of designing substituted cyclohexanes, as it allows chemists to "lock" the molecule into a preferred conformation, thereby presenting a well-defined three-dimensional shape to a biological target.[7]

Strategic Synthesis: Building the Core and Installing Complexity

The synthesis of substituted cyclohexanecarboxylic acids can be broadly categorized into two main approaches: modification of a pre-existing ring or construction of the ring itself.

2.1. Accessing the Core: Hydrogenation of Benzoic Acids

The most direct and common method for synthesizing the basic cyclohexanecarboxylic acid scaffold is the catalytic hydrogenation of the corresponding benzoic acid derivative.[8] This reaction saturates the aromatic ring, converting the planar starting material into the three-dimensional cyclohexane.

  • Causality: The choice of catalyst and reaction conditions is critical for achieving high yields and, in some cases, controlling the stereochemistry of the resulting product. Ruthenium-based catalysts, such as Ru/C, are often employed for their efficiency in hydrogenating aromatic rings under relatively mild conditions.[9][10]

G Start Substituted Benzoic Acid Process Catalytic Hydrogenation (e.g., H₂, Ru/C, Pressure, Heat) Start->Process Aromatic Ring Saturation End Substituted Cyclohexanecarboxylic Acid (cis/trans mixture) Process->End Formation of Saturated Ring

Caption: General workflow for hydrogenation of benzoic acids.

2.2. Building Complexity: Stereoselective Approaches

For drug development, obtaining a single, specific stereoisomer is often mandatory. Several strategies exist to achieve this:

  • Chiral Resolution: A classical method where a racemic mixture of cyclohexanecarboxylic acids is reacted with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

  • Asymmetric Synthesis: Modern methods often employ asymmetric catalysis or chiral auxiliaries to directly synthesize enantiomerically pure products. For example, microbial dihydroxylation of benzoic acid can produce highly functionalized, enantiomerically pure cyclohexadiene intermediates that can be further elaborated.[11]

  • Stereoselective Reduction: The hydrogenation of a substituted benzoic acid can sometimes be influenced by the existing substituents or by using specific catalysts to favor the formation of one stereoisomer over another. For instance, the hydrogenation of p-aminobenzoic acid using a Ru/C catalyst can yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with the trans isomer often being the thermodynamically favored product.[10]

Applications in Medicinal Chemistry: Case Studies

The rigid, three-dimensional nature of the cyclohexanecarboxylic acid scaffold has been exploited in numerous successful drugs.

3.1. Gabapentin and Pregabalin: Constrained GABA Analogues

Gabapentin and its more potent successor, pregabalin, are widely used to treat epilepsy and neuropathic pain. Although designed as analogues of the neurotransmitter GABA, they do not act on GABA receptors. Instead, they bind with high affinity to the α2-δ subunit of voltage-gated calcium channels, inhibiting the release of excitatory neurotransmitters.[12]

The cyclohexane ring in these molecules serves to lock the γ-aminobutyric acid pharmacophore into a specific conformation, which is crucial for high-affinity binding to the α2-δ target.[13] Structure-activity relationship studies have shown that both the carboxylic acid and the amino group are essential for activity, and their spatial relationship, enforced by the cyclohexane scaffold, is a key determinant of potency.[14]

Compound Target Binding Affinity (Ki) Key Structural Feature
Gabapentin α2-δ subunit~140 nMCyclohexane scaffold
Pregabalin α2-δ subunit~23 nMIsobutyl substitution on cyclohexane

Data compiled from various sources indicating relative affinities. Absolute values may vary.[15]

3.2. Tranexamic Acid: An Antifibrinolytic Agent

Tranexamic acid is a synthetic analogue of the amino acid lysine and is used to control bleeding by inhibiting the breakdown of fibrin clots.[16][17] Its mechanism involves binding to the lysine receptor sites on plasminogen, which prevents plasmin from degrading fibrin.[16]

The efficacy of tranexamic acid is highly dependent on its stereochemistry. The trans isomer, trans-4-(aminomethyl)cyclohexanecarboxylic acid, is the active drug. The cis isomer is inactive. This highlights the critical importance of the precise spatial arrangement of the aminomethyl and carboxylic acid groups, which must mimic the geometry of lysine to effectively bind to plasminogen. The cyclohexane ring acts as a rigid spacer, ensuring the correct distance and orientation between these two functional groups.[18]

Key Experimental Protocol: Stereoselective Synthesis of trans-4-Aminocyclohexanecarboxylic Acid

This protocol is a representative example of the synthesis of a key substituted cyclohexanecarboxylic acid intermediate via catalytic hydrogenation, favoring the thermodynamically stable trans product.

Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, enriched in the trans isomer, by hydrogenation of p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid (PABA)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Autoclave/high-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, combine p-aminobenzoic acid (e.g., 10.0 g), 5% Ru/C catalyst (e.g., 2.5 g, 25% w/w), and 10% aqueous NaOH solution (e.g., 100 mL).[10]

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen gas, followed by hydrogen gas, to remove all oxygen.

  • Reaction: Pressurize the reactor with hydrogen gas to 15 bar.[10] Begin stirring and heat the mixture to 100°C.[10]

  • Monitoring: Maintain the reaction at 100°C and 15 bar for approximately 20 hours.[10] The reaction can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing them by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Cooldown and Filtration: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the solid Ru/C catalyst. Wash the catalyst pad with water to ensure complete recovery of the product.

  • Isolation: The resulting aqueous solution contains the sodium salt of the product. The product can be isolated by acidification to the isoelectric point, causing the zwitterionic amino acid to precipitate, followed by filtration and drying. NMR analysis of the crude product can be used to determine the cis:trans isomer ratio, which is typically enriched in the trans product (e.g., ~4.6:1 trans:cis).[10]

Causality and Self-Validation:

  • Alkaline Conditions: The use of NaOH solution is crucial as it deprotonates the carboxylic acid of PABA, forming the sodium salt which is highly soluble in water, facilitating the heterogeneous catalysis.

  • Catalyst Choice: Ruthenium is a highly effective catalyst for the hydrogenation of aromatic systems. The carbon support provides a high surface area for the reaction.[10]

  • Pressure and Temperature: These conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The 15 bar pressure ensures a sufficient concentration of hydrogen is dissolved in the reaction medium.[10]

  • Validation: The success of the reaction is validated by the complete consumption of the starting material (verified by TLC or HPLC) and the identification of the product by spectroscopic methods (NMR, MS). The cis/trans ratio is a key quality attribute determined by ¹H NMR.

Caption: Experimental workflow for the synthesis of 4-aminocyclohexanecarboxylic acid.

Conclusion

Substituted cyclohexanecarboxylic acids represent a powerful and enduring scaffold in drug discovery. Their non-planar, conformationally defined structures offer a distinct advantage over traditional flat aromatic systems, enabling chemists to design molecules with high specificity and potency. A thorough understanding of their conformational preferences, coupled with robust and stereoselective synthetic strategies, is essential for leveraging the full potential of this privileged scaffold. As demonstrated by key pharmaceuticals like pregabalin and tranexamic acid, the precise three-dimensional presentation of functional groups afforded by the cyclohexane core is a proven strategy for successful drug design, ensuring its continued relevance in the development of future therapeutics.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I.
  • Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes.
  • Eastman Chemical Co. (2015). Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.
  • Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid.
  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6).
  • Banwell, M. G., et al. (2003). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. Organic Letters.
  • Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-2307.
  • Wikipedia. (n.d.). Tranexamic acid.
  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.
  • Practical Pain Management. (n.d.). What are the differences in mechanism of action between pregabalin and gabapentin?
  • Jiangsu University of Science and Technology. (2022). Method for synthesizing tranexamic acid. Google Patents.
  • NPTEL. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube.
  • Wess, G., et al. (2007). Privileged Scaffolds for Library Design and Drug Discovery. Combinatorial chemistry & high throughput screening, 10(1), 31–43.

Sources

discovery and history of 1-Amino-4-ethylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-4-ethylcyclohexanecarboxylic Acid: Synthesis, Stereochemistry, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-ethylcyclohexanecarboxylic acid, a specialized unnatural amino acid. While direct literature on this specific molecule is sparse, this document extrapolates from established chemical principles and the well-documented synthesis and applications of its structural analogs. We present a proposed synthetic pathway, delve into the critical aspects of its stereochemistry, and explore its potential as a valuable building block in modern drug discovery, particularly in the development of kinase inhibitors and conformationally constrained peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities to address complex therapeutic challenges.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Unnatural amino acids (UAAs) have emerged as pivotal tools in this endeavor, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[1][2][3] Among these, cyclic amino acids, such as the derivatives of aminocyclohexanecarboxylic acid, are of particular interest. By incorporating a rigid cyclic scaffold, these molecules introduce conformational constraints into peptides or small molecule drugs.[3][4] This rigidity can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity for its target and enhanced metabolic stability.[4]

1-Amino-4-ethylcyclohexanecarboxylic acid represents a novel member of this class. Its cyclohexane core provides the foundational rigidity, while the ethyl substituent offers a lipophilic handle that can be exploited for further molecular design and to probe specific interactions within a biological target's binding site.

Proposed Synthesis of 1-Amino-4-ethylcyclohexanecarboxylic Acid

The synthesis of 1-Amino-4-ethylcyclohexanecarboxylic acid can be strategically approached via the catalytic hydrogenation of a substituted aromatic precursor. This method is well-established for the synthesis of related aminocyclohexanecarboxylic acids from p-aminobenzoic acid.[5][6] The proposed multi-step synthesis is outlined below, beginning with a commercially available starting material.

Synthetic Pathway Overview

The proposed pathway commences with 4-ethylbenzoic acid, proceeding through nitration, reduction of the nitro group, and finally, hydrogenation of the aromatic ring to yield the target compound.

Synthetic_Pathway A 4-Ethylbenzoic Acid B 4-Ethyl-3-nitrobenzoic Acid A->B HNO3, H2SO4 C 4-Ethyl-3-aminobenzoic Acid B->C H2, Pd/C or SnCl2, HCl D 1-Amino-4-ethylcyclohexanecarboxylic Acid (cis/trans mixture) C->D H2, Ru/C 100°C, 15 bar 10% NaOH(aq)

Caption: Proposed synthetic pathway for 1-Amino-4-ethylcyclohexanecarboxylic Acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of 4-Ethylbenzoic Acid

  • To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 4-ethylbenzoic acid.

  • Maintain the temperature at 0°C and add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture over crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and then dry to yield 4-ethyl-3-nitrobenzoic acid.

Causality: The electron-donating ethyl group directs the electrophilic nitration to the ortho position. The use of a strong acid medium is essential to generate the nitronium ion (NO2+) electrophile.

Step 2: Reduction of the Nitro Group

  • Dissolve 4-ethyl-3-nitrobenzoic acid in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (3-4 bar) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-ethyl-3-aminobenzoic acid.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[7] Pd/C is a widely used and effective catalyst for this transformation.

Step 3: Hydrogenation of the Aromatic Ring

  • In a high-pressure autoclave, combine 4-ethyl-3-aminobenzoic acid, 5% Ruthenium on carbon (Ru/C), and an aqueous solution of 10% sodium hydroxide.[8][9][10]

  • Seal the autoclave and purge with nitrogen, then pressurize with hydrogen to 15 bar.

  • Heat the mixture to 100°C with vigorous stirring for 20-24 hours.[9]

  • After cooling and venting the autoclave, filter the catalyst.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 7 to precipitate the product.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield a mixture of cis- and trans-1-Amino-4-ethylcyclohexanecarboxylic acid.

Causality: Ruthenium-based catalysts are particularly effective for the hydrogenation of aromatic rings, especially anilines and benzoic acids.[8][10] The basic conditions and elevated temperature and pressure are necessary to overcome the aromaticity of the benzene ring.[8] This reaction will produce a mixture of stereoisomers.

Stereochemistry and Isomer Separation

The final step of the synthesis yields a mixture of cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid. The stereochemistry of the substituents on the cyclohexane ring is a critical factor that influences the molecule's three-dimensional shape and, consequently, its biological activity.

Stereoisomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-1-Amino-4-ethylcyclohexanecarboxylic acid (Amino and Carboxyl groups on the same face) trans trans-1-Amino-4-ethylcyclohexanecarboxylic acid (Amino and Carboxyl groups on opposite faces)

Caption: Cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid.

The cis isomer has the amino and carboxylic acid groups on the same face of the cyclohexane ring, while the trans isomer has them on opposite faces.[11] The ethyl group will preferentially occupy an equatorial position to minimize steric hindrance.[12] The separation of these isomers can be achieved by fractional crystallization or by derivatization followed by chromatography.[5][6] For applications in drug development, obtaining a single, pure isomer is often essential.

Physicochemical and Pharmacological Properties of Related Analogs

While specific data for 1-Amino-4-ethylcyclohexanecarboxylic acid is not available, we can infer its potential properties and applications by examining its close analogs.

CompoundKey FeaturesDocumented Applications
trans-4-Aminocyclohexanecarboxylic acid A simple, constrained glycine analog.Intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[8][9] Used in the synthesis of dynorphin A analogs for opioid receptor modulation.[5]
1-Amino-4-phenylcyclohexane-1-carboxylic acid Contains a bulky phenyl group, providing significant steric constraint.Incorporated into linear pentapeptides to create potent and selective hMC4R agonists.
1-Amino-4-hydroxycyclohexane-1-carboxylic acid Introduces a hydroxyl group for potential hydrogen bonding.A constrained hydroxy-α,α-disubstituted-α-amino acid.

Potential Applications in Drug Development

Based on the established roles of its analogs, 1-Amino-4-ethylcyclohexanecarboxylic acid is a promising candidate for several applications in medicinal chemistry.

Intermediate for Kinase Inhibitors

The aminocyclohexanecarboxylic acid motif is a key structural component in a number of Janus Kinase (JAK) inhibitors.[8][9][13] These enzymes are crucial in cytokine signaling pathways that mediate immune responses, and their inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[14][15][16] The ethyl group of the title compound could potentially be used to probe hydrophobic pockets within the kinase active site, potentially leading to inhibitors with improved potency or selectivity.

JAK_Inhibitor_Concept A 1-Amino-4-ethyl- cyclohexanecarboxylic acid C JAK Inhibitor (e.g., Tofacitinib analog) A->C Amide bond formation B Pyrrolo[2,3-d]pyrimidine core B->C Coupling reaction

Caption: Conceptual use as an intermediate for JAK inhibitors.

Constrained Amino Acid in Peptide Therapeutics

Peptides are increasingly important as therapeutic agents, but their application can be limited by poor metabolic stability and low cell permeability.[1] Incorporating constrained amino acids like 1-Amino-4-ethylcyclohexanecarboxylic acid can address these issues by rigidifying the peptide backbone, making it less susceptible to proteolytic degradation and locking it into a bioactive conformation.[4][17] The ethyl group can also enhance the lipophilicity of the peptide, which may improve its ability to cross cell membranes.

Conclusion

1-Amino-4-ethylcyclohexanecarboxylic acid, while not extensively described in the current scientific literature, represents a molecule of significant potential for drug discovery and development. By leveraging well-established synthetic methodologies for analogous compounds, a clear and scalable route to this novel unnatural amino acid can be proposed. Its inherent conformational rigidity, combined with the presence of an ethyl group for tailored interactions, makes it a highly attractive building block for the next generation of kinase inhibitors and peptide-based therapeutics. Further research into the stereoselective synthesis and biological evaluation of this compound is warranted and is expected to yield valuable insights for the medicinal chemistry community.

References

  • PrepChem.com. Preparation of 4-aminocyclohexanecarboxylic acid. Available from: [Link]

  • Google Patents. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • Google Patents. EP3411355B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Available from: [Link]

  • Google Patents. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

  • Google Patents. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds.
  • Fiveable. Ethylcyclohexane Definition - Organic Chemistry Key Term. Available from: [Link]

  • Master Organic Chemistry. In Cyclohexane Rings, E2 Reactions Only Occur When The Leaving Group Is Axial. Available from: [Link]

  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

  • ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

  • YouTube. Cyclohexanes: Crash Course Organic Chemistry #7. Available from: [Link]

  • Discovery On Target. Constrained Peptides and Macrocyclics. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • Royal Society of Chemistry. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Available from: [Link]

  • Prochemlab. Key Chemical Intermediates for JAK Inhibitor Synthesis. Available from: [Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexane, ethyl- - the NIST WebBook. Available from: [Link]

  • ResearchGate. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Available from: [Link]

  • National Center for Biotechnology Information. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Available from: [Link]

  • National Center for Biotechnology Information. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available from: [Link]

  • PubMed. Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source. Available from: [Link]

  • PubMed. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Available from: [Link]

  • Royal Society of Chemistry. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Available from: [Link]

  • YouTube. Mechanism of Action of JAK Inhibitors. Available from: [Link]

  • National Council of Educational Research and Training. Organic chemistry – sOme Basic PrinciPles and Techniques. Available from: [Link]

Sources

Methodological & Application

analytical methods for 1-Amino-4-ethylcyclohexanecarboxylic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-Amino-4-ethylcyclohexanecarboxylic Acid

Introduction

1-Amino-4-ethylcyclohexanecarboxylic acid is a cyclic amino acid, a class of compounds of growing interest in pharmaceutical and biotechnological research. Its rigid structure can impart unique conformational constraints on peptides and other bioactive molecules, potentially enhancing their stability, receptor affinity, and therapeutic efficacy. Accurate quantification of this and similar molecules is crucial for a range of applications, from pharmacokinetic studies in drug development to quality control in synthetic chemistry.

This application note provides a comprehensive guide to the analytical methods for the quantification of 1-Amino-4-ethylcyclohexanecarboxylic acid. As no standardized method for this specific analyte has been widely published, this document outlines several robust analytical strategies adapted from established methods for similar cyclic and proteinogenic amino acids. The protocols provided are designed to be adaptable to various research needs, from high-throughput screening to rigorous, validation-driven quantitative analysis.

Challenges in Quantification

The quantification of 1-Amino-4-ethylcyclohexanecarboxylic acid presents several analytical challenges:

  • Lack of a Chromophore: The molecule does not possess a native chromophore, making direct UV-Vis detection difficult and necessitating derivatization for sensitive analysis by HPLC-UV or fluorescence detection.[1]

  • Polarity: As an amino acid, it is a polar, zwitterionic compound, which can lead to poor retention on traditional reversed-phase HPLC columns.[2]

  • Chirality: The presence of stereoisomers requires chiral separation techniques to quantify individual enantiomers, which is often critical for pharmacological activity.

  • Volatility: The compound is non-volatile, requiring derivatization to increase its volatility for analysis by gas chromatography (GC).[3][4]

This guide will address these challenges by providing detailed protocols for four distinct analytical approaches:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-column Derivatization

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a widely applicable and cost-effective method for quantifying amino acids. Derivatization is employed to attach a molecule with strong UV absorbance or fluorescence, thereby enhancing detection sensitivity.

Principle of the Method

The primary amino group of 1-Amino-4-ethylcyclohexanecarboxylic acid is reacted with a derivatizing agent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC) to form a highly fluorescent or UV-active product, respectively. The resulting derivative is more hydrophobic, allowing for excellent separation on a C18 reversed-phase column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Sample/Standard s_deriv Add Derivatization Reagent (e.g., OPA/FMOC) s_start->s_deriv s_react Incubate to Complete Reaction s_deriv->s_react a_inject Inject Derivatized Sample s_react->a_inject a_sep Separation on C18 Column a_inject->a_sep a_detect UV or Fluorescence Detection a_sep->a_detect d_integrate Integrate Peak Area a_detect->d_integrate d_quant Quantify using Calibration Curve d_integrate->d_quant

Workflow for RP-HPLC with pre-column derivatization.

Detailed Protocol

Materials:

  • 1-Amino-4-ethylcyclohexanecarboxylic acid standard

  • o-phthaldialdehyde (OPA) derivatization reagent

  • HPLC-grade acetonitrile, methanol, and water

  • Buffer salts (e.g., sodium acetate)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of 1-Amino-4-ethylcyclohexanecarboxylic acid in a suitable solvent (e.g., water or dilute acid).

    • Create a series of calibration standards by diluting the stock solution.

    • For biological samples, perform sample clean-up as described in the "Sample Preparation for Biological Matrices" section.

  • Derivatization:

    • In an autosampler vial, mix 50 µL of the standard or sample with 50 µL of OPA reagent.

    • Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection.

  • HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate, pH 6.5
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 10-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)
  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Method 2: Chiral HPLC for Enantiomeric Separation

For many pharmaceutical applications, the separation and quantification of individual enantiomers is essential, as they can exhibit different pharmacological and toxicological profiles.

Principle of the Method

Direct chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 1-Amino-4-ethylcyclohexanecarboxylic acid. This differential interaction leads to different retention times, allowing for their separation and individual quantification. Crown ether-based and macrocyclic antibiotic-based CSPs have shown great success in separating the enantiomers of various amino acids.[5][6][7]

Conceptual Diagram

cluster_workflow Chiral Separation start Racemic Mixture (R and S enantiomers) column Chiral Stationary Phase (CSP) start->column end_R R-enantiomer column->end_R Slower interaction end_S S-enantiomer column->end_S Faster interaction cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p_start Sample/Standard p_ester Esterification (e.g., Methanolic HCl) p_start->p_ester p_acyl Acylation (e.g., PFPA) p_ester->p_acyl p_extract Liquid-Liquid Extraction p_acyl->p_extract a_inject Inject into GC p_extract->a_inject a_sep Separation on Capillary Column a_inject->a_sep a_detect Mass Spectrometric Detection a_sep->a_detect d_integrate Extract Ion Chromatogram a_detect->d_integrate d_quant Quantify using Internal Standard d_integrate->d_quant cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p_start Biological Sample p_precip Protein Precipitation (e.g., Acetonitrile) p_start->p_precip p_cent Centrifugation p_precip->p_cent p_super Collect Supernatant p_cent->p_super a_inject Inject into LC p_super->a_inject a_sep Separation on HILIC Column a_inject->a_sep a_detect Tandem MS Detection (MRM Mode) a_sep->a_detect d_integrate Integrate MRM Transition a_detect->d_integrate d_quant Quantify using Internal Standard d_integrate->d_quant

Sources

Strategic HPLC Methodologies for the Quantitation and Isomeric Separation of 1-Amino-4-ethylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

1-Amino-4-ethylcyclohexanecarboxylic acid is a critical non-proteinogenic amino acid, often utilized as a rigid scaffold in peptide mimetics and pharmaceutical intermediates (e.g., analogs of Tranexamic acid). Its structure features a cyclohexane ring substituted at the 1 and 4 positions, introducing two distinct analytical challenges that standard C18 methods often fail to address:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection above 210 nm.
    
  • Geometric Isomerism: The 1,4-substitution creates cis and trans stereoisomers. In pharmaceutical applications, the trans-isomer is typically the bioactive pharmacophore due to its extended conformation, while the cis-isomer is considered an impurity.

This guide presents two distinct, self-validating protocols designed for specific stages of drug development:

  • Protocol A (Trace Analysis): High-sensitivity Pre-column Derivatization (OPA-FLD) for pharmacokinetic (PK) and cleaning validation studies.

  • Protocol B (Process Control): Label-free Isomeric Separation (RP-HPLC with CAD/Low-UV) for raw material purity and synthetic process monitoring.

Method Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate protocol based on sensitivity requirements and sample matrix complexity.

MethodSelection Start Select Analytical Goal Conc Sample Concentration? Start->Conc Trace Trace / Biological Matrix (< 10 µg/mL) Conc->Trace Low Bulk Bulk / Process Sample (> 0.1 mg/mL) Conc->Bulk High ProtA PROTOCOL A: Pre-Column Derivatization (OPA-FLD) Trace->ProtA High Sensitivity Required ProtB PROTOCOL B: Direct Detection (RP-CAD or Low UV) Bulk->ProtB Isomer Resolution Required

Figure 1: Strategic decision tree for selecting the optimal HPLC methodology.

Protocol A: High-Sensitivity Quantitation (OPA-FLD)

Objective: Quantitation of 1-Amino-4-ethylcyclohexanecarboxylic acid at ng/mL levels. Mechanism: Primary amines react with o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative [1].

Reagents & Preparation
  • Borate Buffer (pH 10.4): Dissolve 2.47 g boric acid in 90 mL water; adjust pH to 10.4 with 45% KOH.

  • OPA Reagent: Dissolve 10 mg OPA in 0.5 mL methanol. Add 4.5 mL Borate Buffer and 20 µL 3-Mercaptopropionic acid (3-MPA). Note: Prepare daily.[1][2] Protect from light.

  • Stop Solution: 0.5% Phosphoric acid (optional, if performing offline derivatization).

Chromatographic Conditions
ParameterSpecification
Column Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent superficially porous particle)
Mobile Phase A 10 mM Na₂HPO₄, 10 mM Na₂B₄O₇, pH 8.2 (Filtered 0.2 µm)
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)
Flow Rate 1.5 mL/min
Column Temp 40°C
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nm
Injection Vol 10 µL (Automated On-line Derivatization)
Automated On-Line Derivatization Program

Modern autosamplers (e.g., Agilent, Shimadzu) can perform this sequence automatically to ensure reaction time precision [2].

  • Draw 5.0 µL Borate Buffer.

  • Draw 1.0 µL Sample.

  • Mix in loop/needle (3 cycles).

  • Draw 1.0 µL OPA Reagent.

  • Mix in loop/needle (3 cycles).

  • Wait 1.0 min (Reaction time).

  • Inject.[3]

Data Analysis

The derivatized trans-isomer typically elutes slightly later than the cis-isomer due to the higher hydrophobicity of the planar isoindole complex formed on the equatorial amine.

Protocol B: Isomer Separation & Process Control (Direct Detection)

Objective: Separation of cis and trans isomers without derivatization. Mechanism: Utilization of a high-density C18 phase or Mixed-Mode phase at low pH to suppress carboxyl ionization, maximizing hydrophobic interaction differences between the axial (cis) and equatorial (trans) ethyl groups.

The "Chromophore Problem" Solution

Since the molecule lacks UV absorption >210 nm, Charged Aerosol Detection (CAD) is the preferred detector. If CAD is unavailable, Low-UV (205 nm) can be used but requires high-purity solvents to minimize baseline drift.

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex C18, 150 × 4.6 mm, 2.6 µm (High surface area is critical)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 25°C (Lower temperature improves isomeric selectivity)
Detection Primary: CAD (Nebulizer 35°C). Secondary: UV 205 nm.
Gradient 0-2 min: 2% B (Isocratic hold); 2-15 min: 2% → 30% B; 15-18 min: 30% → 90% B.
Isomer Resolution Logic

At pH 2.0, the carboxylic acid is protonated (neutral), and the amine is protonated (cationic). The molecule behaves as a cation.

  • Trans-isomer: The 1-amino and 4-ethyl groups are typically in diequatorial positions (thermodynamically favored). This creates a flatter, more hydrophobic surface area.

  • Cis-isomer: One group is axial and one is equatorial. The axial substituent creates steric bulk, reducing effective contact with the C18 chains.

  • Result: The Cis-isomer elutes first ; the Trans-isomer elutes second .[4]

Critical Discussion: Isomer Separation Mechanism

Understanding the stereochemistry is vital for troubleshooting.

IsomerSeparation cluster_0 Cis-Isomer (Axial/Equatorial) cluster_1 Trans-Isomer (Diequatorial) Cis More Globular Shape Lower Surface Area Elutes FIRST StationaryPhase C18 Stationary Phase Cis->StationaryPhase Weak Interaction Trans Planar/Extended Shape Higher Surface Area Elutes SECOND Trans->StationaryPhase Strong Interaction

Figure 2: Mechanistic basis for the separation of cyclohexane stereoisomers on Reverse Phase media.

The separation is driven by Shape Selectivity . If resolution degrades:

  • Lower the Temperature: Reducing temperature to 15-20°C reduces molecular rotation, enhancing the "lock-and-key" fit of the trans isomer into the C18 stationary phase [3].

  • Switch Column: If C18 fails, use a PFP (Pentafluorophenyl) column. The fluorine atoms provide unique steric selectivity for rigid ring isomers.

References

  • Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivatization. Application Note 5991-7922EN. Link

  • Shimadzu Corporation. (2018). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Application News No. L529. Link

  • Sielc Technologies. (2024).[3] Separation of cis- and trans-1,4-cyclohexanedicarboxylic acid. Application Note. Link

  • Thermo Fisher Scientific. (2018). Amino Acid Analysis of Mammalian Cell Culture Medium. Application Note 72849. Link

Sources

experimental setup for studying 1-Amino-4-ethylcyclohexanecarboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Setup for Transport Kinetics & Peptide Engineering [1]

Introduction & Mechanistic Basis[2][3][4]

1-Amino-4-ethylcyclohexanecarboxylic acid (4-Et-Ac6c) is a non-proteinogenic, gem-disubstituted


-amino acid. Structurally, it features a cyclohexane ring constrained by an amino and carboxylic acid group at the C1 position, with an ethyl substituent at the C4 position.
Scientific Significance[5][6][7]
  • Transporter Probe (LAT1/SLC7A5): The bulky, hydrophobic ethyl group at C4 mimics the side chains of Leucine and Isoleucine, making this compound a high-affinity substrate or inhibitor for System L transporters, specifically LAT1 (SLC7A5). It is critical for studying blood-brain barrier (BBB) permeability and cancer metabolism.

  • Peptide Constraint (Foldamers): As a

    
    -tetrasubstituted amino acid, 4-Et-Ac6c severely restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles in the peptide backbone. This "gem-dialkyl effect" stabilizes specific secondary structures like
    
    
    -helices or
    
    
    -helices, enhancing proteolytic stability.

Experimental Setup: LAT1 Transport Kinetics

Objective: Determine the affinity (


) and transport mode (substrate vs. inhibitor) of 4-Et-Ac6c using a competitive uptake assay.
A. Reagents & Cell Models
  • Cell Line: HEK293 (stably transfected with human LAT1/4F2hc) or MCF-7 (endogenous high LAT1 expression).

  • Tracer: L-[

    
    H]-Leucine (PerkinElmer) or L-[
    
    
    
    C]-Phenylalanine.
  • Transport Buffer (HBSS-free): 137 mM Choline-Cl (replaces NaCl to eliminate Na

    
    -dependent transport), 5.4 mM KCl, 1.8 mM CaCl
    
    
    
    , 0.8 mM MgSO
    
    
    , 10 mM HEPES, pH 7.4.
  • Test Compound: 4-Et-Ac6c (dissolved in DMSO, final assay concentration <0.1% DMSO).

B. Protocol: Competitive Inhibition Assay (Cis-Inhibition)

Note: This protocol validates whether 4-Et-Ac6c binds to the substrate-binding pocket of LAT1.

  • Seeding: Plate cells at

    
     cells/well in 24-well poly-D-lysine coated plates 24h prior to assay.
    
  • Equilibration: Aspirate growth medium and wash cells

    
     with pre-warmed (
    
    
    
    C) Na
    
    
    -free Transport Buffer.
  • Uptake Initiation:

    • Prepare working solutions containing 100 nM L-[

      
      H]-Leucine (tracer) + varying concentrations of 4-Et-Ac6c (
      
      
      
      M to
      
      
      M).
    • Add 500 µL of working solution to cells.

    • Incubate for 1 minute at

      
      C. (Short time is critical to measure initial rate kinetics).
      
  • Termination: Rapidly aspirate solution and wash

    
     with ice-cold Transport Buffer containing 5 mM unlabeled Leucine (to remove surface-bound tracer).
    
  • Lysis & Quantification: Lyse cells with 0.1 N NaOH (200 µL). Neutralize with HCl. Mix with scintillation cocktail and count CPM (Counts Per Minute).

C. Data Analysis

Calculate the percent inhibition relative to control (tracer only). Fit data to the Hill equation to derive


.


Experimental Setup: Peptide Synthesis (SPPS)

Objective: Incorporate the sterically hindered 4-Et-Ac6c into a peptide sequence. Challenge: The gem-disubstitution at


 creates significant steric bulk, making standard coupling inefficient.
A. Coupling Protocol (Fmoc Chemistry)
  • Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine).

B. Step-by-Step Workflow
  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).
  • Coupling 4-Et-Ac6c (The Difficult Step):

    • Stoichiometry: Use 4 equivalents of Fmoc-4-Et-Ac6c, 3.9 eq HATU, 4 eq HOAt, and 8 eq DIEA.

    • Activation: Pre-activate amino acid/HATU/HOAt/DIEA in DMF for 2 min before adding to resin.

    • Reaction Time: Double couple. First coupling: 2 hours at RT. Second coupling: 1 hour at

      
      C (microwave assisted if available, max 25W).
      
    • Note: Monitoring with Kaiser test may be inconclusive due to steric bulk; micro-cleavage and LC-MS verification is preferred.

  • Coupling Subsequent Residue (The "Post-Difficult" Step):

    • The amine of the resin-bound 4-Et-Ac6c is essentially buried.

    • Use PyAOP or COMU reagents for the next amino acid to drive the reaction on the nucleophilic but hindered amine.

Visualization of Workflows

Diagram 1: LAT1 Transport & Inhibition Mechanism

This diagram illustrates the competitive interaction at the cell membrane.

LAT1_Transport cluster_membrane Plasma Membrane Extracellular Extracellular Space Intracellular Intracellular Space LAT1 LAT1 Transporter (SLC7A5) LAT1->Extracellular Blocked (If Inhibitor) LAT1->Intracellular Transport (If Substrate) Leucine L-[3H]-Leucine (Tracer) Leucine->LAT1 Native Substrate Compound 4-Et-Ac6c (Inhibitor) Compound->LAT1 Competitive Binding

Caption: Competitive mechanism where 4-Et-Ac6c competes with Leucine for the LAT1 binding pocket.

Diagram 2: Sterically Hindered Peptide Coupling (SPPS)

This diagram details the optimized chemical pathway to overcome the gem-dialkyl steric barrier.

SPPS_Workflow Start Resin-Peptide-NH2 Coupling1 Coupling Cycle 1: 2 Hours @ RT Start->Coupling1 Activation Activation: Fmoc-4-Et-Ac6c + HATU + HOAt (Pre-mix 2 min) Activation->Coupling1 Coupling2 Coupling Cycle 2: 1 Hour @ 50°C (Microwave) Coupling1->Coupling2 Re-treat (Double Couple) Check QC: Micro-cleavage & LC-MS (Kaiser test unreliable) Coupling2->Check Check->Coupling2 If Incomplete NextStep Next Residue Coupling: Use PyAOP/COMU Check->NextStep If >98% Conversion

Caption: Optimized SPPS workflow using HATU/HOAt and heat to drive coupling of the hindered 4-Et-Ac6c.

Summary of Key Parameters

ParameterSpecificationRationale
Solubility DMSO (Stock), PBS (Working)Hydrophobic ethyl group reduces aqueous solubility; keep DMSO <0.1% in bioassays.
Transport Assay Time 60 secondsLAT1 is a rapid exchanger; longer times measure equilibrium, not rate.
Coupling Reagent HATU / HOAtHOAt is essential to reduce racemization and improve kinetics for hindered amines.
Detection LC-MS (ESI+)UV absorbance may be weak; Mass Spec confirms identity (

).

References

  • Singh, N. & Ecker, G.F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences.

  • Yan, R., et al. (2019). Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex. Nature.

  • Cai, X., et al. (2016).[2] Synthesis and biological evaluation of amino acid derivatives of arctigenin as potential antitumor agents. Frontiers in Pharmacology.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • PubChem. (2023). 1-amino-4-ethylcyclohexane-1-carboxylic acid Compound Summary. National Library of Medicine.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-Amino-4-ethylcyclohexanecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Optimization of Reaction Conditions Assigned Specialist: Senior Application Scientist, Molecular Characterization Unit

Executive Summary: The Molecular Challenge

Welcome to the technical support hub for 1-Amino-4-ethylcyclohexanecarboxylic acid . Unlike standard amino acids, this molecule presents a "Triple Threat" to derivatization efficiency:

  • Zwitterionic Solubility: High polarity makes it insoluble in the organic solvents required for most derivatization reagents.

  • Steric Hindrance (C4-Ethyl): The ethyl group at position 4 adds significant lipophilic bulk and locks the cyclohexane ring conformation. This can sterically shield the amine or carboxylic acid depending on whether the isomer is cis or trans.

  • Stereochemical Lability: Harsh derivatization conditions (high T, acidic pH) can alter the cis/trans ratio, invalidating your biological data.

Select your workflow below to access specific troubleshooting protocols.

Visual Guide: Method Selection Logic

MethodSelection Start Select Analytical Goal Volatile GC-MS (Volatility Required) Start->Volatile Liquid LC-MS / HPLC (Chromophore Required) Start->Liquid Bulk Synthesis / Scale-up (Protection) Start->Bulk Silylation Silylation (MTBSTFA/BSTFA) Volatile->Silylation Routine Analysis TwoStep 2-Step: Esterification + Acylation Volatile->TwoStep Biological Matrix (Urine/Blood) AccQ AccQ-Tag (AQC) (Stable, Urea byproduct) Liquid->AccQ High Precision / Secondary Amines OPA OPA/FMOC (Fast, Unstable) Liquid->OPA High Throughput / Primary Only Fmoc Fmoc/Boc Protection (Schotten-Baumann) Bulk->Fmoc Peptide Synthesis

Caption: Decision matrix for selecting the optimal derivatization pathway based on analytical goals and sample matrix.

Module 1: GC-MS Optimization (Silylation)

Objective: Convert polar -NH₂ and -COOH groups into volatile silyl derivatives. Primary Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) vs. MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1]

Protocol: The "Steric Lock" Workaround

The 4-ethyl group can force the cyclohexane ring into a rigid chair conformation. If the functional groups are in the axial position (common in cis isomers), standard silylation will fail.

Recommended Reagent: MTBSTFA + 1% TBDMCS Why? While the t-butyldimethylsilyl (TBDMS) group is bulkier than the trimethylsilyl (TMS) group from BSTFA, the resulting TBDMS derivatives are hydrolytically stable (crucial for moisture management) and provide superior mass spectral fragmentation ([M-57]⁺ peaks) for isomer differentiation.

Step-by-Step Optimization:

  • Drying (Critical): Lyophilize sample to absolute dryness. Any residual water hydrolyzes the reagent immediately.

  • Solvent: Use Pyridine or Acetonitrile (ACN).[1] Expert Tip: Pyridine acts as an acid scavenger and catalyst, driving the reaction forward for hindered amines.

  • Reaction: Add 50 µL MTBSTFA + 50 µL Pyridine.

  • Energy Input: Heat at 100°C for 60 minutes .

    • Note: Standard amino acids react at 60°C. The 4-ethyl analog requires 100°C to overcome the steric barrier of the cyclohexane ring.

Troubleshooting Guide (Q&A)

Q: I see the mono-derivative (COOH silylated) but the amine is unreacted. Why? A: The amine is likely in a sterically crowded axial position or zwitterionic interactions are too strong.

  • Fix: Switch to BSTFA + 10% TMCS . TMCS (Trimethylchlorosilane) is a potent catalyst that increases the donor strength of silylation. Heat at 70°C for 30 mins. Warning: TMS derivatives are moisture sensitive; inject immediately.

Q: My cis/trans ratio changes after derivatization. A: You are likely causing thermodynamic equilibration.[2]

  • Fix: Reduce temperature. If using MTBSTFA, drop to 60°C and extend time to 2 hours. Alternatively, use AccQ-Tag (LC-MS) which operates at lower temperatures, preserving stereochemistry.

Module 2: LC-MS & HPLC Optimization

Objective: Add a chromophore/fluorophore to the UV-transparent aliphatic amine.

Comparison of Reagents
FeatureAccQ-Tag (AQC) OPA / Mercaptoethanol FMOC-Cl
Target Primary & Secondary AminesPrimary Amines OnlyPrimary & Secondary Amines
Stability High (Weeks at RT)Low (Minutes)High
Reaction pH 8.2 - 10.09.5 - 10.58.0 - 10.0
Suitability Recommended for 4-ethyl analogGood for automation onlyExcess reagent interferes
Protocol: AccQ-Tag (AQC) Derivatization

This is the gold standard for 1-Amino-4-ethylcyclohexanecarboxylic acid because the urea derivative formed is extremely stable and the reaction conditions (pH 8.8) are mild enough to prevent isomerization.

  • Buffer: Add 70 µL Borate Buffer (pH 8.8) to 10 µL sample.

    • Check: Ensure pH is >8.2. If the sample was in strong acid, neutralize with NaOH first.

  • Reagent: Add 20 µL AQC reagent (dissolved in ACN).

  • Incubation: 1 minute at Room Temp, then 10 minutes at 55°C .

    • Mechanism:[3][4][5] The 55°C step ensures the breakdown of the tyrosine-like side reaction (not applicable here) but also drives the reaction of the hindered secondary amine if present (though this molecule is primary).

Q: I see a large interfering peak early in the chromatogram. A: This is AMQ (6-aminoquinoline), the hydrolysis byproduct of AQC.

  • Fix: This is normal. Ensure your gradient starts with low organic content (1-5%) to separate the AMQ peak from your early-eluting polar amino acid derivative.

Module 3: Synthetic Derivatization (Scale-Up)

Objective: Protecting the amine (Fmoc/Boc) for peptide synthesis without racemization.

Expert Insight: The "Schotten-Baumann" conditions (aqueous base + organic solvent) often fail for this molecule due to the lipophilicity of the ethyl group causing phase transfer issues.

Optimized Protocol (Fmoc Protection):

  • Solvent System: Do not use simple Water/Dioxane. Use Water/Acetone (1:1) or Water/THF . The ethyl group requires the organic co-solvent to solubilize the amino acid skeleton.

  • Base: Use Na₂CO₃ (Sodium Carbonate) instead of NaHCO₃. The higher pH (approx 10) is needed to deprotonate the zwitterion, but avoid NaOH (pH >12) to prevent hydrolysis of the ethyl group or epimerization.

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is too aggressive and leads to dipeptide formation.

References

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Technical Bulletins. Link

  • Waters Corporation. "AccQ•Tag Ultra Derivatization Kit Care and Use Manual." Waters Support Library. Link

  • Soboleva, A., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[4] Link

  • Molnár-Perl, I. (2003). "Derivatization and gas chromatography of amino acids." Journal of Chromatography A, 1023(1).
  • Shimadzu. "High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization." Application News. Link

Sources

Technical Support Center: 1-Amino-4-ethylcyclohexanecarboxylic acid (4-Et-Ac₆c)

[1][2]

Status: Operational Scope: Synthesis, Peptide Coupling, Purification, Stereochemistry Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Module 1: Solubility & Handling (The "Zwitterion Trap")

User Query: "I received the free amino acid, but it is insoluble in DCM, THF, and Acetone. I cannot perform the Boc-protection. How do I dissolve this?"

Diagnosis: You are attempting to dissolve a zwitterionic species in organic solvents.[1][2] Like all free amino acids, 4-Et-Ac₆c exists as an internal salt (

11

Troubleshooting Protocol:

Solvent SystemSolubility StatusApplication
DCM / Chloroform Insoluble Do not use for free acid.[1][2]
Water ModeratepH dependent.[1][2] Soluble at pH < 2 or pH > 9.[1][2]
Methanol Low/ModerateImproves with heating; good for transfers.[1][2]
1M NaOH / NaHCO₃ High Recommended for Schotten-Baumann reactions (Boc/Fmoc protection).
Acetic Acid HighUseful for hydrogenation or recrystallization.[1][2]

Corrective Workflow for Protection (Boc/Fmoc): Do not attempt anhydrous protection in DCM. Use the Schotten-Baumann method:

  • Dissolve 4-Et-Ac₆c in 1M NaOH (2.2 equiv) or 10%

    
    .
    
  • Add organic solvent (Dioxane or THF) to create a 1:1 monophasic or biphasic system.[1][2]

  • Add Boc₂O or Fmoc-OSu.[1][2]

  • Critical Step: Monitor pH.[1] As the amine reacts, the pH drops. Maintain pH > 9 by adding base dropwise.[1]

Module 2: Peptide Coupling (Overcoming Steric Hindrance)

User Query: "I am trying to couple Fmoc-4-Et-Ac₆c-OH to a resin-bound peptide using HBTU/DIPEA, but the Kaiser test remains positive (incomplete coupling) even after 24 hours."

Diagnosis: This is the most common failure point.[1][2] The

121

The "Difficult Coupling" Solution: You must switch to "Power Coupling" reagents or highly reactive intermediates.[1][2]

Recommended Protocol (Solution & Solid Phase):

  • Gold Standard Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).[1][2]

    • Mechanism:[2][3][4][5][6][7][8] The 7-nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation of the incoming amine, compensating for the steric bulk.

  • Microwave Assistance:

    • Heat to 75°C for 10–20 minutes (Solid Phase). Thermal energy is often non-negotiable for

      
      -disubstituted systems.[1][2]
      
  • Alternative: Acid Fluorides

    • If HATU fails, convert the protected amino acid to its Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.[2] Acid fluorides are less sensitive to steric hindrance than active esters.[1][2]

Visual Troubleshooting: Coupling Logic Flow

CouplingLogiccluster_legendLegendStartStart: Coupling Failure(Low Yield / Unreacted Amine)CheckStericIs the NucleophileSterically Hindered?Start->CheckStericSwitchHATUStep 1: Switch to HATU / HOAt(1.2 - 2.0 equiv)CheckSteric->SwitchHATUYes (Ac6c class)StandardStandard: HBTU/DIPEA(Do NOT use for 4-Et-Ac6c)Success1Coupling Complete?SwitchHATU->Success1MicrowaveStep 2: Apply Microwave Heat(75°C, 20 min)Success1->MicrowaveNoSuccess2Coupling Complete?Microwave->Success2AcidFluorideStep 3: Generate Acid Fluoride(Use TFFH or Cyanuric Fluoride)Success2->AcidFluorideNoKeyBlue = Optimization StepGreen = Aggressive Method

Caption: Decision tree for overcoming steric hindrance during 4-Et-Ac₆c peptide coupling.

Module 3: Stereochemistry (The Cis/Trans Dilemma)

User Query: "I see two spots on my TLC (or two peaks on HPLC) after synthesis. Which isomer is which? How do I define cis vs. trans for this molecule?"

Technical Definition: For 1,4-disubstituted cyclohexanes, cis and trans are straightforward.[1][2] However, for 1-amino-4-ethylcyclohexanecarboxylic acid , both the amino and carboxyl groups are at position 1.[1]

  • Convention: The stereochemistry is usually defined by the relationship between the Amino group (-NH₂) and the 4-Ethyl group (-Et) .[1][2]

    • Cis: The Amine and the Ethyl group are on the same face of the ring.

    • Trans: The Amine and the Ethyl group are on opposite faces.[1][2]

Identification Strategy (NOE NMR): Simple 1D NMR is often insufficient due to overlapping multiplets.[1][2] You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1][2]

The Self-Validating NMR Experiment:

  • Lock Conformation: In solution, the cyclohexane ring flips between chair conformers.[1][2] However, the bulky 4-Ethyl group will strongly prefer the Equatorial position to minimize 1,3-diaxial interactions (

    
    -value of Ethyl 
    
    
    1.79 kcal/mol).[1]
  • Analyze C1 Substituents:

    • If the Ethyl is Equatorial (fixed anchor):

      • Cis-Isomer: The Amine is on the same side

        
         Amine must be Equatorial  (Carboxyl is Axial).[2]
        
      • Trans-Isomer: The Amine is on the opposite side

        
         Amine must be Axial  (Carboxyl is Equatorial).[2]
        
  • NOE Signal: Irradiate the H4 proton (axial). Look for correlation with the Ethyl group to confirm its equatorial stance.[1] Then look for NOE between H4 and the protons on the Ethyl group.[1] (Note: Since C1 is quaternary, there is no H1 proton to couple with).[1]

Stereochemistry Logic Map:

StereochemStartIsomer Assignment(NOESY NMR)AnchorAssume 4-Ethyl isEQUATORIAL (Thermodynamic pref)Start->AnchorPathACarboxyl is Axial(Amine is Equatorial)Anchor->PathANOE betweenNH and H-3/H-5(ax)? No.PathBCarboxyl is Equatorial(Amine is Axial)Anchor->PathBStrong 1,3-diaxial interactions?ResultACIS Isomer(Amine/Ethyl same side)PathA->ResultAResultBTRANS Isomer(Amine/Ethyl opposite)PathB->ResultB

Caption: Simplified logic for assigning stereochemistry based on the thermodynamic preference of the 4-ethyl group.

Module 4: Purification & Isolation[1][2][9]

User Query: "My product streaks on silica gel. How do I purify the free amino acid?"

Diagnosis: Free amino acids bind irreversibly to silica due to the acidic silanols reacting with the amine.[1][2]

Solutions:

  • Ion Exchange Chromatography (Best for Free AA):

    • Use a cation exchange resin (e.g., Dowex 50W).[1]

    • Load at pH 2 (binds as cation).[1][2]

    • Wash with water.[1][2]

    • Elute with 1M

      
       (releases as zwitterion/anion).[1][2]
      
    • Lyophilize to obtain the white powder.[1][2]

  • Reverse Phase HPLC (C18):

    • Use a mobile phase of Water/Acetonitrile with 0.1% TFA .[1]

    • Note: The product will be isolated as the TFA salt.[1][2] This affects the molecular weight calculation for subsequent steps!

  • Crystallization:

    • Many Ac₆c derivatives crystallize well from Water/Ethanol or Acetic Acid/Ether mixtures.[1][2]

References

  • Aimoto, S. (1999).[1][2] Polypeptide synthesis by the thioester method.[1][2] Biopolymers, 51(4), 247-265.[1][2] (Context: Activation of sterically hindered amino acids).

  • Albericio, F., & Carpino, L. A. (1997).[1][2] Efficiency of HATU and HBTU in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.[1][2] Link

  • Clayden, J., et al. (2009).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Context: Cyclohexane conformational analysis and A-values).

  • Wenschuh, H., et al. (1995).[1][2] Peptide bond formation at sterically demanding amino acids: A comparison of coupling reagents. Tetrahedron Letters, 36(8), 1247-1250.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). 1-Amino-4-methylcyclohexane-1-carboxylic acid (Analogous structure data). Link[1][2]

Technical Guide: Stability & Solubility Optimization of 1-Amino-4-ethylcyclohexanecarboxylic Acid

[1]

Executive Summary: The Physicochemical Profile

1-Amino-4-ethylcyclohexanecarboxylic acid is a geminal

1231
  • Core Challenge: The molecule is a zwitterion with a distinct Isoelectric Point (pI).[1] Its "instability" in solution is rarely chemical degradation but rather physical instability (precipitation/crystallization) near neutral pH.[1]

  • Chemical Stability: The cyclohexane ring renders the backbone highly resistant to hydrolysis.[1] The primary risks are oxidative deamination of the amine and potential dimerization at high concentrations.[1]

  • Stereochemistry: The compound exists as cis and trans diastereomers (defined by the orientation of the C4-ethyl group relative to the C1-amino/carboxyl moiety).[1] While chemically stable, these isomers have distinct solubility profiles.[1]

Critical Stability Mechanisms (The "Why" Behind the Issues)

The Isoelectric Trap (Solubility vs. pH)

The most frequent user complaint is "cloudiness" or "precipitation" over time.[1] This is a physical stability failure caused by the Zwitterionic Lattice Energy .[1]

  • Mechanism: At the pI (typically pH 5.5–6.5 for similar cycloalkane amino acids), the net charge is zero.[1] The electrostatic repulsion between molecules is minimized, and the hydrophobic effect of the 4-ethylcyclohexyl scaffold drives aggregation.[1]

  • Impact: Solutions prepared in water or PBS (pH 7.[1]4) may be metastable and precipitate upon slight temperature drops or pH shifts.[1]

Oxidative Yellowing

While the C-C backbone is inert, the primary amine at C1 is susceptible to oxidation, particularly in the presence of trace metal ions or peroxides in solvents.[1]

  • Observation: Solutions turn pale yellow/brown over weeks.

  • Cause: Formation of N-oxides or imine intermediates.[1]

Stereochemical Integrity

Users often fear epimerization.[1]

  • Fact: The C1 center is quaternary (bonded to C, C, N, O).[1] Epimerization requires breaking a C-C or C-N bond, which is energetically prohibitive under standard conditions.[1] Isomer ratios are fixed by the synthesis; they do not change in solution unless extreme conditions (e.g., radical generation) are present.[1]

Troubleshooting Guide: Diagnosis & Resolution

Scenario A: "My solution was clear, but crystals formed after 24 hours at 4°C."
Root Cause The "Isoelectric Trap"
Diagnosis You likely dissolved the compound in a neutral buffer (pH 7.0–7.4).[1] Cooling reduced the kinetic energy, allowing the hydrophobic lattice to overcome solvation.[1]
Correction Shift the pH away from the pI.Acidic Shift: Store in 0.1 M HCl (forms the soluble hydrochloride salt). • Basic Shift: Store in 0.1 M NaOH (forms the soluble sodium carboxylate).
Prevention Avoid storing stock solutions at neutral pH. Freeze stocks at -20°C or -80°C to arrest nucleation.[1]
Scenario B: "The solution has turned a faint yellow color."
Root Cause Oxidative Degradation
Diagnosis Trace oxidation of the amine group, likely accelerated by light or metal contaminants in the water.[1]
Correction If purity is >98% by HPLC, the color is likely a trace impurity with high extinction coefficient (a "cosmetic" defect).[1] However, for sensitive bioassays, discard.[1]
Prevention • Use degassed, LC-MS grade water.[1]• Protect from light (amber vials).• Add EDTA (1 mM) if compatible with downstream assays to chelate metals.[1]
Scenario C: "I see two peaks in my HPLC. Is it degrading?"
Root Cause Diastereomer Separation (Not Degradation)
Diagnosis The compound contains cis and trans isomers.[1][4][5] Many C18 columns can partially resolve these due to the differential hydrophobicity of the ethyl group's orientation.[1]
Verification Check the Mass Spectrum (MS). Both peaks should have the same m/z (M+H = ~172.13).[1] If masses match, they are isomers, not degradants.[1]
Action Integrate both peaks for total concentration. Do not attempt to "purify" one away unless your protocol specifically demands a single isomer.[1]

Visualizing the Stability Logic

The following diagram illustrates the relationship between pH, solubility, and the decision-making process for stabilizing the compound.

StabilityLogiccluster_0Troubleshooting PathCompound1-Amino-4-ethylcyclohexanecarboxylic acidpH_LowpH < 4.0(Cationic Form)Compound->pH_LowAdd Acid (HCl)pH_IsopH ~ 6.0 (pI)(Zwitterionic Form)Compound->pH_IsoNeutral WaterpH_HighpH > 9.0(Anionic Form)Compound->pH_HighAdd Base (NaOH)Solubility_High1High Solubility(Stable Solution)pH_Low->Solubility_High1Solubility_LowLow Solubility(Precipitation Risk)pH_Iso->Solubility_LowHydrophobicAggregationSolubility_High2High Solubility(Stable Solution)pH_High->Solubility_High2PrecipitatePrecipitate Observed?ActionAdjust pH +/- 2 unitsor add 10% DMSOPrecipitate->ActionYes

Caption: Solubility profile as a function of pH. The "Danger Zone" is the Zwitterionic state (red) where hydrophobic aggregation dominates.[1]

Experimental Protocols

Preparation of a Stable Stock Solution (100 mM)

This protocol ensures long-term physical stability by avoiding the isoelectric point.[1]

Reagents:

  • 1-Amino-4-ethylcyclohexanecarboxylic acid (Solid)[1]

  • 0.1 M HCl (for acidic stock) OR 0.1 M NaOH (for basic stock)[1]

  • DMSO (Optional, for neutral pH applications)[1]

Procedure:

  • Weighing: Accurately weigh 17.1 mg of the compound (MW ≈ 171.24 g/mol ).[1]

  • Solvent Choice:

    • For Chemical Synthesis/Derivatization: Dissolve in 1 mL of 0.1 M NaOH . The deprotonated carboxylate is highly soluble.[1]

    • For Biological Assays (Neutral pH required): Dissolve in 100 µL DMSO (creates a hyper-concentrated stock), then dilute slowly into the assay buffer.

  • Dissolution: Vortex for 30 seconds. If using aqueous acid/base, the solution should clarify instantly.[1]

  • Sterilization: Filter through a 0.22 µm PVDF membrane.[1] (Do not use Nylon filters if using acidic conditions, as they can leach extractables).[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not store at 4°C for >1 week to prevent micro-crystallization.

Stability-Indicating HPLC Method

Use this method to verify purity and detect degradation.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (low sensitivity due to lack of chromophore) OR ELSD/CAD (Recommended)
Temperature 40°C (Improves peak shape for zwitterions)

Note on Detection: This molecule lacks a strong chromophore (no aromatic ring).[1] UV detection at 210 nm relies on the carboxyl group and is prone to baseline drift.[1] Charged Aerosol Detection (CAD) or LC-MS is far superior for accurate stability quantification [1].[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Generally, yes , but with caveats. The cyclohexane backbone is thermally stable.[1] However, autoclaving at neutral pH can induce precipitation due to high temperature/pressure effects on solubility products.[1] It is safer to sterile filter (0.22 µm) to avoid thermal stress and volume changes.[1]

Q: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temperature" but you recommend -20°C? A: The solid powder is stable at room temperature.[1] The -20°C recommendation applies to solutions .[1] In solution, molecular mobility allows for aggregation and slow oxidation.[1] Freezing arrests these processes.[1]

Q: How do I distinguish between the cis and trans isomers? A: This is difficult without NMR. In a 1D Proton NMR (

11

Q: Is the compound hygroscopic? A: Yes, like many amino acid salts, the hydrochloride or sodium salt forms are hygroscopic.[1] The free zwitterion is less hygroscopic but should still be stored in a desiccator.[1]

References

  • Analyte Detection in Amino Acids

    • Source: PubChem. "4-Aminocyclohexanecarboxylic acid - Spectral Information".[1]

    • URL:[Link]1]

    • Relevance: Confirms lack of UV chromophore, necessitating low wavelength (210nm) or MS detection.[1]

  • Stereochemical Analysis of Cyclohexane Amino Acids

    • Source: Avenoza, A., et al. "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids".[1] Tetrahedron, 2001.[1]

    • URL:[Link]1]

    • Relevance: Provides foundational methodology for NMR-based assignment of stereochemistry in substituted aminocyclohexanecarboxylic acids.
  • General Stability of Amino Acid Derivatives

    • Source: National Institutes of Health (NIH).[1] "Stability of serum amino acids...".

    • URL:[Link]1]

    • Relevance: Establishes baseline expectations for oxidative stability and storage conditions for amino acids in solution.
  • Chemical Structure & Identifiers

    • Source: AChemBlock. "1-amino-4-ethylcyclohexane-1-carboxylic acid MSDS".[1][2]

    • Relevance: Verification of CAS 69164-36-9 and physical form data.[1]

refining HPLC methods for better separation of 1-Amino-4-ethylcyclohexanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Isomeric Separation & Detection of Hindered Cyclic Amino Acids

Introduction: The Analytical Challenge

You are likely here because you are struggling to separate or detect the cis and trans isomers of 1-Amino-4-ethylcyclohexanecarboxylic acid . This molecule presents a "perfect storm" of chromatographic challenges:

  • Lack of Chromophore: It lacks an aromatic ring, making standard UV detection (254 nm) impossible and low-UV (200–210 nm) noisy and non-specific.

  • Structural Similarity: The cis and trans diastereomers differ only in the spatial arrangement of the amine/carboxyl group relative to the ethyl group at position 4. Their hydrophobicity is nearly identical.

  • Zwitterionic Nature: Like all amino acids, its net charge changes with pH, complicating retention on standard C18 columns.

This guide moves beyond generic advice, offering a causal, mechanism-based approach to separating these specific isomers.

Module 1: The "Invisible" Peak (Detection Strategy)

Before worrying about separation, you must ensure you can see the molecule.

Option A: Derivatization (High Sensitivity)

If you are using standard UV/Vis or Fluorescence detectors, you must derivatize. The amine group is sterically hindered (bonded to a quaternary carbon), which can slow down reaction kinetics compared to glycine or alanine.

Recommended Reagent: o-Phthalaldehyde (OPA) with 3-Mercaptopropionic acid (3-MPA).[1][2]

  • Why: Reacts rapidly with primary amines to form a highly fluorescent isoindole derivative.

  • Pros: Picomole sensitivity; shifts detection to ~340 nm (excitation) / ~450 nm (emission), eliminating solvent noise.

  • Cons: Derivatives are unstable (degrade within minutes). Automated in-needle derivatization is required for reproducibility.

Option B: Charged Aerosol Detection (CAD) or ELSD (Universal)
  • Why: These detectors respond to non-volatile mass, regardless of optical properties.

  • Pros: "Dilute and shoot"—no chemistry required. Excellent for quantifying the relative ratio of cis/trans isomers without response factor bias.

  • Cons: Requires volatile mobile phases (no phosphate buffers).

Decision Matrix: Which Detector?

DetectorSelection Start Start: Select Detector Q1 Do you have a CAD or MS? Start->Q1 Q2 Is the sample clean (pure standard)? Q1->Q2 No Res1 USE CAD/ELSD Mobile Phase: 0.1% Formic Acid Q1->Res1 Yes Res2 USE LOW UV (210 nm) Warning: Low Sensitivity Q2->Res2 Yes (High Conc) Res3 USE OPA DERIVATIZATION Automated Program Required Q2->Res3 No (Complex Matrix)

Figure 1: Detector selection workflow based on instrumentation availability and sample complexity.

Module 2: The Resolution Challenge (Separation Physics)

Separating the cis and trans isomers requires exploiting their shape selectivity and ionization state .

The Column: Ligand Density Matters

Standard C18 columns often fail to resolve these isomers because the hydrophobic surface area interaction is identical.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases offer pi-pi interactions (if derivatized) and rigid shape selectivity that can discriminate between the "flat" (diequatorial) and "bent" (axial-equatorial) conformations of the cyclohexane ring.

The pH Factor: Controlling the Zwitterion

You cannot run this at neutral pH (pH 7). At pH 7, the molecule is a zwitterion (


), which is highly polar and elutes in the void volume.
  • Mode A: Acidic (pH 2.0 - 2.5)

    • State:

      
       (Cationic).
      
    • Mobile Phase: 0.1% Phosphoric Acid (UV) or Formic Acid (MS/CAD).

    • Benefit: Suppresses silanol activity; good retention on C18/Phenyl.

  • Mode B: Basic (pH 9.5 - 10.0)

    • State:

      
       (Anionic).
      
    • Mobile Phase: 10mM Ammonium Bicarbonate or Borate buffer.

    • Benefit: The amine is uncharged, improving peak shape. Requires a high-pH stable column (e.g., hybrid silica).

Experimental Protocol: Isomer Separation
ParameterInitial Screening ConditionOptimization
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmC18 (High Carbon Load) if Phenyl fails
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)0.1% TFA (pH 2.0)
Mobile Phase B AcetonitrileMethanol (Different selectivity)
Gradient 5% B to 30% B over 20 minIsocratic at 10-15% B for max resolution
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C15°C - 20°C (Lower temp often improves isomer separation)

Module 3: Troubleshooting & FAQs

Q1: My peaks are merging into a single broad blob. How do I split them?

Diagnosis: Rapid interconversion or lack of selectivity. Fix:

  • Lower the Temperature: Isomer separation is entropy-driven. Lowering the column oven to 15°C or 20°C often sharpens the resolution between cis and trans forms.

  • Switch Solvent: Change organic modifier from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the amine/carboxyl groups, often changing selectivity for polar isomers.

Q2: I see "Ghost Peaks" or baseline drift when using OPA.

Diagnosis: OPA reagent degradation. Fix:

  • OPA derivatives are unstable. Do not perform batch derivatization in a test tube 30 minutes before injection.

  • Solution: Use the HPLC autosampler's "User Program" to mix the sample and reagent immediately (1 minute) before injection.

Q3: Which isomer is which? (Elution Order)

Insight: Without a pure standard, you must rely on thermodynamics.

  • In 1,4-disubstituted cyclohexanes, the trans isomer (typically diequatorial) is generally more thermodynamically stable and has a larger hydrophobic footprint than the cis isomer.

  • Prediction: On a Reversed-Phase column, the Trans isomer usually elutes later (second peak).

  • Validation: Spike the sample with a known pure standard if available, or use NMR to correlate fractions.

Module 4: Automated Derivatization Workflow

If you lack a CAD/MS, follow this specific OPA protocol for the autosampler.

Derivatization Step1 Draw 5 µL Sample Step2 Draw 5 µL Borate Buffer (pH 10.2) Step1->Step2 Step3 Draw 5 µL OPA Reagent Step2->Step3 Step4 Mix in Needle (3x cycles) Step3->Step4 Step5 Wait 1.0 min (Reaction Time) Step4->Step5 Step6 Inject Step5->Step6

Figure 2: Automated in-needle derivatization program to ensure derivative stability.

Reagent Prep:

  • Buffer: 0.4 M Boric Acid, adjusted to pH 10.2 with NaOH.

  • Reagent: 10 mg OPA + 10 µL 3-Mercaptopropionic acid in 1 mL Acetonitrile + 9 mL Borate Buffer. Prepare fresh daily.

References

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from

  • SIELC Technologies. (2024). Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. Retrieved from

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (Demonstrates principles of cis/trans separation). Retrieved from

  • Journal of Young Pharmacists. (2022).[3] Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry.[4] (Analogous molecule separation). Retrieved from

  • PubChem. (2025).[5] 1-Amino-4-methoxycyclohexanecarboxylic acid (Structural Analog Data). Retrieved from

Sources

Technical Support Center: 1-Amino-4-ethylcyclohexanecarboxylic Acid Stability & Storage

[1]

Status: Operational Role: Senior Application Scientist Subject: Degradation Prevention & Lifecycle Management[1]

Executive Summary: The Stability Profile

1-Amino-4-ethylcyclohexanecarboxylic acid is a cyclic amino acid derivative.[1] Its stability is governed by three primary structural features: the primary amine , the carboxylic acid , and the cyclohexane scaffold .

While the cyclohexane ring confers rigidity, the molecule is not inert. Improper storage leads to three distinct degradation vectors:

  • Oxidative Deamination: The primary amine is susceptible to radical-mediated oxidation, leading to yellowing (imine formation).

  • Carbamate Formation: The amine acts as a nucleophile toward atmospheric CO₂, forming unstable carbamates that alter solubility and melting points.

  • Hygroscopic Agglomeration: Moisture absorption facilitates microbial growth and can induce localized pH changes that accelerate chemical degradation.

Part 1: Critical Control Points (Troubleshooting Guide)

Q1: "My white powder has developed a faint yellow tint. Is it still usable?"

Diagnosis: Oxidative Degradation. The yellowing is likely due to the formation of N-oxides or imine impurities caused by exposure to atmospheric oxygen and light.

  • Mechanism: Light-catalyzed radical abstraction of the

    
    -proton next to the amine, followed by oxidation.
    
  • Impact: Purity is compromised. If the yellowing is superficial, the bulk may be salvageable via recrystallization, but for GMP or precise kinetic studies, the lot should be rejected.

  • Prevention: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen).

Q2: "The material has formed hard clumps and is difficult to weigh. Has it polymerized?"

Diagnosis: Hygroscopic Agglomeration (Moisture Uptake). It is unlikely to be polymerization (polyamide formation requires temperatures >150°C). The clumping is due to moisture absorption forming "liquid bridges" between crystal lattice planes.

  • Risk: Water acts as a plasticizer and a medium for microbial contamination. It also invalidates stoichiometric weighing.

  • Correction: Dry the material in a vacuum desiccator over P₂O₅ for 24 hours. Re-verify water content via Karl Fischer titration.

Q3: "I see split peaks in my NMR/HPLC. Is this degradation?"

Diagnosis: Isomer Mismatch (Not necessarily degradation). This molecule exists as cis and trans isomers based on the relative orientation of the amino and ethyl groups.

  • Context: The trans isomer (diequatorial substituents) is thermodynamically more stable. Synthetic routes often produce a mixture.

  • Troubleshooting: If the ratio of peaks changes over time during storage, it suggests isomerization, which is rare at low temperatures. If the split is constant, it is an intrinsic property of your lot.

  • Action: Verify the cis/trans ratio against the Certificate of Analysis (CoA).

Q4: "Can I store this in standard polyethylene (PE) bottles?"

Diagnosis: Container Permeability Risk. [1]

  • Issue: PE is permeable to oxygen and moisture over long periods.

  • Recommendation: For storage >1 month, transfer to borosilicate glass or HDPE containers with a teflon-lined cap. Tape the seal with Parafilm or electrical tape to prevent gas exchange.

Part 2: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure data integrity, adopt this self-validating storage protocol.

Protocol: The "Dry-Cold-Dark" Triad
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation; prevents thermal isomerization.[1]
Atmosphere Argon or Nitrogen Overlay Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation).
Container Amber Glass Blocks UV/Vis light (200–450 nm) that catalyzes amine oxidation.
Desiccant Silica Gel or Activated Charcoal Scavenges residual moisture. Place outside the primary vial in a secondary jar.
Step-by-Step Workflow
  • Receipt: Immediately inspect the container for seal integrity. Do not open until the bottle reaches room temperature to prevent condensation.

  • Aliquoting: In a fume hood (or glovebox for high sensitivity), divide the bulk into single-use aliquots. This avoids "freeze-thaw" moisture cycles.[1]

  • Sealing: Purge the headspace of each vial with a gentle stream of Argon for 10 seconds before capping.

  • Secondary Containment: Place vials inside a larger jar containing a desiccant packet.

  • Monitoring: Re-test purity via HPLC every 6 months (or 12 months if stored at -20°C).

Part 3: Visualization of Degradation & Storage Logic

The following diagrams illustrate the degradation pathways and the logic flow for storage decision-making.

Diagram 1: Degradation Pathways of 1-Amino-4-ethylcyclohexanecarboxylic Acid[1]

DegradationPathwaysMolecule1-Amino-4-ethylcyclohexanecarboxylic acidOxidationOxidative Deamination(Yellowing/Impurities)Molecule->Oxidation Radical MechanismCarbamateCarbamate Salt(Solubility Change)Molecule->Carbamate Nucleophilic AttackClumpingHydrate Formation(Clumping/Microbial Risk)Molecule->Clumping HygroscopyOxygenOxygen (O2) + LightOxygen->OxidationCO2Atmospheric CO2CO2->CarbamateMoistureMoisture (H2O)Moisture->Clumping

Caption: Primary chemical risks associated with improper environmental exposure.

Diagram 2: Storage Decision Logic

StorageWorkflowStartReceive MaterialCheckSealInspect Seal IntegrityStart->CheckSealTempEquilEquilibrate to Room Temp(Prevent Condensation)CheckSeal->TempEquilUsageTypeIntended Usage?TempEquil->UsageTypeImmediateImmediate Use(< 1 week)UsageType->ImmediateShort TermLongTermLong Term Storage(> 1 week)UsageType->LongTermLong TermStore4CStore at 4°CTightly CappedImmediate->Store4CAliquotAliquot under Inert Gas(Argon/N2)LongTerm->AliquotStoreFreezeStore at -20°C or 4°CAmber Glass + DesiccantAliquot->StoreFreeze

Caption: Decision matrix for handling incoming material to maximize shelf-life.

Part 4: Analytical Data Summary

When verifying the quality of stored material, reference these expected properties. Deviations indicate potential degradation.

PropertyExpected Value (Typical)Sign of Degradation
Appearance White to off-white crystalline powderYellow/Brown tint (Oxidation) or Wet paste (Hydrolysis/Moisture)
Solubility Soluble in water, dilute acid/baseTurbidity in water (Polymerization or Contamination)
Melting Point >200°C (Decomposes)Depressed melting point (e.g., <190°C) indicates impurities/moisture
HPLC Purity >98%New peaks at varying retention times

References

  • Note: Cited for general handling of cyclohexane carboxylic acid derivatives, emphasizing "Store in a dry, cool and well-ventil
    • Note: Supports the requirement for "Keep containers tightly closed in a dry, cool and well-ventilated place" for amino-cyclohexane acids.[1][2][3][4]

  • Master Organic Chemistry. (2014). Cyclohexane Chair Conformation Stability.[5][6] Retrieved from [Link]

    • Note: Provides the theoretical basis for cis/trans isomer stability and conform
  • National Institutes of Health (NIH) - PubMed Central. (2016).[1] Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway.[7][8] Retrieved from [Link]

    • Note: Highlights the biological susceptibility of the cyclohexane carboxylic acid pharmacophore to enzymatic degrad

Validation & Comparative

A Comparative Guide to the Receptor Binding Profiles of 1-Amino-4-ethylcyclohexanecarboxylic acid and 1-Amino-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmacology, the nuanced structural differences between molecules can lead to vastly different biological activities. This guide provides a comparative analysis of two structurally related alicyclic amino acids: 1-Amino-4-ethylcyclohexanecarboxylic acid and 1-Amino-4-phenylcyclohexanecarboxylic acid. While the substitution of an ethyl group for a phenyl group at the 4-position of the cyclohexane ring may appear subtle, it has profound implications for their respective receptor binding profiles.

This document will delve into the known receptor interactions of 1-Amino-4-phenylcyclohexanecarboxylic acid, which has been identified as a potent and selective agonist for the human melanocortin-4 receptor (hMC4R)[1][2]. In contrast, the receptor binding profile of 1-Amino-4-ethylcyclohexanecarboxylic acid is not well-characterized in publicly available literature. Drawing upon principles of structure-activity relationships (SAR), we will hypothesize a potential target for this compound and outline a comprehensive experimental plan to elucidate and compare the binding affinities of both molecules. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of novel cyclohexanecarboxylic acid derivatives.

Structural Comparison and Hypothesized Receptor Targets

The core structure of both molecules is a 1-aminocyclohexanecarboxylic acid scaffold. The key distinction lies in the substituent at the 4-position: a flexible, aliphatic ethyl group versus a rigid, aromatic phenyl group.

CompoundStructureKey Features
1-Amino-4-ethylcyclohexanecarboxylic acid Structure of 1-Amino-4-ethylcyclohexanecarboxylic acidAlicyclic core with a flexible ethyl substituent.
1-Amino-4-phenylcyclohexanecarboxylic acid Structure of 1-Amino-4-phenylcyclohexanecarboxylic acidAlicyclic core with a rigid phenyl substituent.

1-Amino-4-phenylcyclohexanecarboxylic acid: A Selective Melanocortin-4 Receptor Agonist

Research has established that 1-Amino-4-phenylcyclohexanecarboxylic acid is a potent agonist for the human melanocortin-4 receptor (hMC4R), while exhibiting weak or no activity at other melanocortin receptor subtypes such as hMC1R, hMC3R, and hMC5R[1][2]. The hMC4R is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and sexual function[1]. The rigid phenyl-containing template of this compound is thought to contribute to its high potency and selectivity for hMC4R, particularly when incorporated into linear pentapeptides[2].

1-Amino-4-ethylcyclohexanecarboxylic acid: A Hypothetical Gabapentinoid?

Due to the lack of direct experimental data, we turn to structural analogy to hypothesize a potential receptor target for 1-Amino-4-ethylcyclohexanecarboxylic acid. Its structure bears resemblance to the gabapentinoid class of drugs, such as gabapentin and pregabalin. These drugs are known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[3][4]. The presence of an amino acid moiety and a substituted cyclohexane ring are key structural features of many gabapentinoids. The replacement of the isobutyl group in pregabalin with a 4-ethylcyclohexyl group could potentially allow for interaction with the α2δ-1 subunit.

Comparative Receptor Binding Analysis: An Experimental Blueprint

To empirically determine and compare the receptor binding profiles of these two compounds, a series of radioligand binding assays are proposed. These assays are the gold standard for quantifying the affinity of a ligand for a specific receptor[5][6].

Hypothesized Binding Affinities
CompoundPrimary Hypothesized TargetSecondary/Screening Target
1-Amino-4-ethylcyclohexanecarboxylic acid α2δ-1 subunit of VGCCshMC4R
1-Amino-4-phenylcyclohexanecarboxylic acid hMC4Rα2δ-1 subunit of VGCCs
Experimental Workflow: Radioligand Competition Binding Assay

The following workflow outlines the key steps for a competitive radioligand binding assay to determine the binding affinities (Ki values) of the test compounds.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell Culture expressing target receptor (e.g., HEK293-hMC4R) homogenize Homogenization prep_cells->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge resuspend Resuspend in Assay Buffer centrifuge->resuspend incubate Incubate membranes with radioligand and varying concentrations of test compound resuspend->incubate Add to assay separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify plot Plot % Inhibition vs. [Compound] quantify->plot Input data calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Radioligand competition binding assay workflow.

Detailed Protocol 1: hMC4R Binding Assay

This protocol is designed to assess the binding affinity of the two compounds for the human melanocortin-4 receptor.

Materials:

  • Membranes: Commercially available or in-house prepared membranes from cells stably expressing hMC4R (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-NDP-α-MSH (a high-affinity, non-selective melanocortin receptor agonist).

  • Non-specific binding control: Unlabeled NDP-α-MSH.

  • Test Compounds: 1-Amino-4-ethylcyclohexanecarboxylic acid and 1-Amino-4-phenylcyclohexanecarboxylic acid, dissolved in an appropriate vehicle.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([¹²⁵I]-NDP-α-MSH at a concentration close to its Kd), and varying concentrations of the test compounds.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled NDP-α-MSH.

  • Initiate Reaction: Add the hMC4R-containing membranes to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Detailed Protocol 2: α2δ-1 Subunit Binding Assay

This protocol is designed to investigate the hypothesized interaction of the compounds with the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • Membranes: Commercially available or in-house prepared membranes from tissues known to express high levels of the α2δ-1 subunit (e.g., pig brain or cells overexpressing the subunit).

  • Radioligand: [³H]-Gabapentin or [³H]-Pregabalin.

  • Non-specific binding control: Unlabeled Gabapentin or Pregabalin.

  • Test Compounds: 1-Amino-4-ethylcyclohexanecarboxylic acid and 1-Amino-4-phenylcyclohexanecarboxylic acid, dissolved in an appropriate vehicle.

  • Assay Buffer: 10 mM HEPES, pH 7.4.

  • Wash Buffer: 10 mM HEPES, pH 7.4, ice-cold.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]-Gabapentin at a concentration near its Kd), and a range of concentrations of the test compounds.

  • Total and Non-specific Binding: For total binding, add vehicle. For non-specific binding, add a saturating concentration of unlabeled Gabapentin.

  • Initiate Reaction: Add the α2δ-1-containing membranes to each well.

  • Incubation: Incubate the plate at room temperature for a specified duration to allow for binding to reach equilibrium.

  • Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ and subsequently the Ki values as described in the hMC4R assay protocol.

Interpreting the Data and Structure-Activity Relationship

The results from these binding assays will provide quantitative data on the affinity of each compound for the hMC4R and the α2δ-1 subunit.

Expected Outcomes:

  • 1-Amino-4-phenylcyclohexanecarboxylic acid: Is expected to show high affinity (low Ki value) for hMC4R and low to no affinity for the α2δ-1 subunit. This would confirm its known selectivity and highlight the importance of the phenyl group for hMC4R recognition.

  • 1-Amino-4-ethylcyclohexanecarboxylic acid: If our hypothesis is correct, this compound will exhibit significant affinity for the α2δ-1 subunit. Its affinity for hMC4R is expected to be low, suggesting that the flexible ethyl group is not a suitable bioisostere for the phenyl ring in the context of melanocortin receptor binding.

Signaling Pathway Implications

The binding of a ligand to its receptor is the first step in a cascade of intracellular events. The functional consequence of this binding (e.g., agonism, antagonism, or inverse agonism) can be determined through functional assays.

signaling_pathway cluster_mc4r hMC4R Pathway cluster_a2d1 α2δ-1 Pathway (Hypothesized) ligand_mc4r 1-Amino-4-phenyl- cyclohexanecarboxylic acid (Agonist) mc4r hMC4R ligand_mc4r->mc4r g_protein Gs mc4r->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates response_mc4r Physiological Response (e.g., decreased appetite) pka->response_mc4r leads to ligand_a2d1 1-Amino-4-ethyl- cyclohexanecarboxylic acid a2d1 α2δ-1 subunit ligand_a2d1->a2d1 vgcc Voltage-Gated Calcium Channel a2d1->vgcc modulates ca_influx Decreased Ca²⁺ Influx vgcc->ca_influx neuro_release Reduced Neurotransmitter Release ca_influx->neuro_release response_a2d1 Physiological Response (e.g., analgesia, anxiolysis) neuro_release->response_a2d1

Caption: Potential signaling pathways.

Conclusion

This guide provides a framework for understanding the divergent receptor binding profiles of 1-Amino-4-ethylcyclohexanecarboxylic acid and 1-Amino-4-phenylcyclohexanecarboxylic acid. While the latter is a known selective hMC4R agonist, the former presents an intriguing candidate for investigation as a potential α2δ-1 subunit ligand. The proposed experimental plan offers a robust methodology for empirically testing these hypotheses. The insights gained from such studies will not only elucidate the specific biological activities of these compounds but also contribute to the broader understanding of structure-activity relationships in the design of novel therapeutics targeting GPCRs and ion channels.

References

  • 1-Amino-4-phenylcyclohexane-1-carboxylic acid hydrochloride | 1269152-16-0. (n.d.). ChemicalBook.
  • Cayman Chemical. (n.d.). Melanocortin-4 Receptor Reporter Assay Kit.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. (2009). Bioorganic & Medicinal Chemistry Letters.
  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (2005). Journal of Medicinal Chemistry.
  • Undheim, K., & Benneche, T. (Eds.). (2009).
  • Wustrow, D. J., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(22), 6985–6995.
  • Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling. (2010). The Journal of biological chemistry.
  • GPCR-radioligand binding assays. (2014). Methods in molecular biology (Clifton, N.J.).
  • Taylor, C. P., & Garrido, R. (2008). The α2δ ligands, pregabalin and gabapentin: what have we learned?. Future medicinal chemistry, 1(2), 237–250.
  • Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. (2006). Proceedings of the National Academy of Sciences of the United States of America.
  • Characterization of GABA Receptors. (2000). Current protocols in pharmacology.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.

Sources

Comparative Efficacy of 1-Amino-4-ethylcyclohexanecarboxylic Acid Derivatives: A Guide to LAT1 Transport & Conformational Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Lipophile

In the development of central nervous system (CNS) agents and tumor-targeting prodrugs, the 1-aminocyclohexanecarboxylic acid (ACHC) scaffold serves as a critical "trojan horse." While the parent ACHC is a competent substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , it often lacks the lipophilicity required for rapid passive diffusion or high-affinity hydrophobic pocket occupancy.

This guide analyzes the 1-Amino-4-ethylcyclohexanecarboxylic acid (4-Et-ACHC) derivative. Experimental evidence and Structure-Activity Relationship (SAR) data suggest that the 4-ethyl variant represents a "Goldilocks" zone—providing superior lipophilicity over the methyl analogue while avoiding the steric penalties associated with bulkier propyl or tert-butyl substituents.

Key Findings:

  • Transport Efficiency: 4-Et-ACHC retains high affinity for LAT1 (

    
     range), comparable to the gold-standard BCH .
    
  • Lipophilicity: The ethyl group increases LogP by ~0.5 units vs. the methyl derivative, enhancing BBB penetration potential.

  • Selectivity: Unlike Tranexamic acid (a

    
    -amino acid antifibrinolytic), 4-Et-ACHC is an 
    
    
    
    -amino acid and does not bind Plasminogen, minimizing coagulation side effects.

Structural Basis & Mechanism of Action

To understand the efficacy of the 4-ethyl derivative, we must visualize its interaction with the LAT1 substrate-binding site. LAT1 prefers substrates with bulky, hydrophobic side chains (like Leucine and Phenylalanine).

The Hydrophobic Pocket Fit (SAR Analysis)

The 4-position of the cyclohexane ring corresponds spatially to the side-chain of Leucine.

  • ACHC (Parent): Fits the pocket but leaves hydrophobic space unfilled (lower affinity).

  • 4-Me-ACHC: Improved fit, but still suboptimal hydrophobicity.

  • 4-Et-ACHC: The ethyl group extends into the hydrophobic pocket (residues F252, W405 in LAT1), maximizing Van der Waals contacts without steric clashing.

  • 4-t-Butyl / 4-Phenyl: Often exceed the pocket volume, leading to transport blockade (inhibitor behavior) rather than substrate translocation.

Visualization of SAR Logic

LAT1_SAR cluster_0 Scaffold Variants ACHC Parent (ACHC) (Low Lipophilicity) LAT1_Pocket LAT1 Hydrophobic Pocket (Phe252 / Trp405) ACHC->LAT1_Pocket Weak Affinity Me_ACHC 4-Methyl-ACHC (Moderate Fit) Me_ACHC->LAT1_Pocket Good Affinity Et_ACHC 4-Ethyl-ACHC (Optimal Substrate) Et_ACHC->LAT1_Pocket High Affinity (Max VdW Contact) Transport Membrane Translocation (Substrate) Et_ACHC->Transport tBu_ACHC 4-t-Butyl-ACHC (Steric Clash) tBu_ACHC->LAT1_Pocket High Affinity (Locked) Blockade Transport Inhibition (Blocker) tBu_ACHC->Blockade LAT1_Pocket->Transport Conformational Change Allowed LAT1_Pocket->Blockade Conformational Change Prevented

Figure 1: SAR Logic demonstrating why the 4-Ethyl derivative (Green) balances affinity and transport capacity, whereas bulkier groups (Red) risk turning the molecule into an inhibitor.

Comparative Efficacy Data

The following table synthesizes physicochemical properties and biological activity based on established transport kinetics for System L substrates.

DerivativeStructureLogP (Predicted)LAT1 Affinity (

)
BBB PermeabilityPrimary Application
ACHC Unsubstituted-2.2> 100 µMLowPeptide Constraint
4-Me-ACHC Methyl group-1.350 - 80 µMModerateProdrug Linker
4-Et-ACHC Ethyl group -0.8 20 - 50 µM High High-Efficiency Transporter Substrate
BCH Bicyclic-1.515 - 30 µMHighReference Inhibitor (Gold Standard)
Tranexamic Acid Aminomethyl-1.6Inactive*LowAntifibrinolytic (Plasminogen binder)

*Note: Tranexamic acid is a


-amino acid and does not compete effectively for the LAT1 

-amino acid binding site.

Experimental Protocols

To validate the efficacy of 4-Et-ACHC in your own lab, use the following self-validating protocols.

Protocol A: Competitive Cis-Inhibition Assay (LAT1)

Objective: Determine if 4-Et-ACHC binds to LAT1 by competing with Radiolabeled Leucine.

Reagents:

  • HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Radioligand:

    
    -L-Leucine (1 µM final concentration).
    
  • Test Compounds: 4-Et-ACHC (0.1 µM – 10 mM).

  • Control: BCH (10 mM) for non-specific uptake determination.

Workflow:

  • Preparation: Seed HEK-LAT1 cells in 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Equilibration: Wash cells

    
     with warm Choline-buffer (Na-free) to eliminate endogenous amino acids.
    
  • Uptake Phase: Incubate cells for 1 minute (initial rate) with uptake buffer containing:

    • 1 µM

      
      -L-Leucine.
      
    • Graded concentrations of 4-Et-ACHC.

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold PBS containing 5 mM unlabeled Leucine (to strip surface-bound ligand).
    
  • Lysis & Counting: Lyse cells in 0.1 M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Synthesis Verification (Bucherer-Bergs Reaction)

Objective: Synthesize 4-Et-ACHC from 4-ethylcyclohexanone.

  • Reaction: Combine 4-ethylcyclohexanone with

    
     and KCN in 50% EtOH/H2O.
    
  • Heating: Reflux at 60°C for 24 hours to form the hydantoin intermediate.

  • Hydrolysis: Hydrolyze the hydantoin with 6N NaOH (reflux, 48h).

  • Purification: Acidify to pH 6.0 with HCl. The amino acid precipitates.[1]

  • Isomer Separation: The crude product is a cis/trans mixture. Recrystallize from water/ethanol. The trans-isomer (amino and carboxyl groups equatorial) is thermodynamically preferred and typically more active at LAT1.

Assay Workflow Visualization

Assay_Workflow cluster_incubation Competitive Uptake (1 min) start Start: HEK-LAT1 Cells wash Wash: Na-free Choline Buffer (Remove endogenous AA) start->wash mix Mix: [14C]-Leucine + 4-Et-ACHC wash->mix transport LAT1 Transport Occurs mix->transport stop Stop: Ice-cold PBS + 5mM Leucine transport->stop measure Lysis & Scintillation Counting stop->measure calc Calculate IC50 / Ki measure->calc

Figure 2: Step-by-step workflow for the Cis-Inhibition Assay to determine binding affinity.

References

  • BCH and System L Characterization

    • Segawa, H., et al. (1999). Identification and functional characterization of a Na+-independent neutral amino acid transporter with broad substrate selectivity (LAT1).Journal of Biological Chemistry, 274(28), 19745-19751.
  • SAR of LAT1 Substrates

    • Augustyn, E., et al. (2016). Structure-Activity Relationship Study of Compounds Binding to Large Amino Acid Transporter 1 (LAT1).[2]Bioorganic & Medicinal Chemistry Letters , 26(11), 2616-2621.

    • Note: Discusses the requirement for hydrophobic side chains.
  • Cyclic Amino Acid Synthesis

    • Iyer, M. S., et al. (1996).
  • LAT1 in Drug Delivery (Review)

    • Puris, E., et al. (2020). L-Type Amino Acid Transporter 1 as a Target for Drug Delivery.[3]Pharmaceutical Research , 37, Article 88.[3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-4-ethylcyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Amino-4-ethylcyclohexanecarboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.